2-Chlorobenzo[d]oxazole-4-carboxamide
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Overview
Description
2-Chlorobenzo[d]oxazole-4-carboxamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 2-position and a carboxamide group at the 4-position of the benzoxazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[d]oxazole-4-carboxamide typically involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acid derivatives. One common method is the reaction of 2-aminophenol with chloroformic acid derivatives under basic conditions to form the benzoxazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]oxazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Amidation: The carboxamide group can participate in amidation reactions with various amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are commonly used.
Amidation: Reagents include amines and coupling agents like EDCI or DCC under mild conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzoxazole derivatives.
Oxidation and Reduction: Formation of oxidized or reduced benzoxazole derivatives.
Amidation: Formation of various amide derivatives.
Scientific Research Applications
2-Chlorobenzo[d]oxazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The benzoxazole ring and the carboxamide group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Comparison
2-Chlorobenzo[d]oxazole-4-carboxamide is unique due to the presence of both a chlorine atom and a carboxamide group, which impart distinct chemical and biological properties. Compared to other benzoxazole derivatives, it exhibits enhanced stability and specific biological activities, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
Molecular Formula |
C8H5ClN2O2 |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazole-4-carboxamide |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-11-6-4(7(10)12)2-1-3-5(6)13-8/h1-3H,(H2,10,12) |
InChI Key |
JWRDOONLKVZPRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Cl)C(=O)N |
Origin of Product |
United States |
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